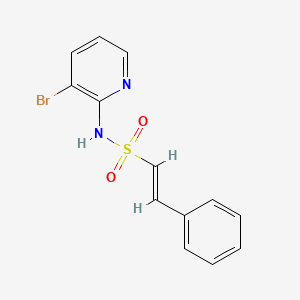

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide

Description

Properties

IUPAC Name |

(E)-N-(3-bromopyridin-2-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S/c14-12-7-4-9-15-13(12)16-19(17,18)10-8-11-5-2-1-3-6-11/h1-10H,(H,15,16)/b10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLMFGAODDDBBC-CSKARUKUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(C=CC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromopyridine and 2-phenylethenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

Procedure: The 3-bromopyridine is reacted with 2-phenylethenesulfonyl chloride under reflux conditions to form the desired product.

Purification: The product is purified using column chromatography to obtain this compound in high yield.

Chemical Reactions Analysis

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form corresponding amines.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Scientific Research Applications

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Material Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, while the phenylethenesulfonamide group can modulate the compound’s overall activity and selectivity. This dual interaction allows the compound to exert its effects on various biological pathways.

Comparison with Similar Compounds

Spectral and Analytical Data

- 1H NMR : Analogues like 6b exhibit characteristic trans-vinyl proton signals at δ 6.79 (d, J = 15.3 Hz) and δ 7.52 (d, J = 15.6 Hz), consistent with the (E)-configuration . The target compound would display similar vinyl signals, but aromatic protons would differ due to the pyridine ring’s deshielding effects and bromine’s electron-withdrawing nature.

- HRMS: For 6b, the [M + H]+ ion at m/z 294.0301 matches its molecular formula (C14H12ClNO2S). The target compound’s molecular weight would increase by ~45 Da due to bromine substitution (Cl → Br), with an expected [M + H]+ around m/z 338–340.

Crystallography and Solubility

highlights the formation of potassium salts and solvates in related sulfonamides, suggesting that the target compound’s bromopyridinyl group could facilitate salt formation, improving aqueous solubility for pharmaceutical applications.

Biological Activity

(E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 324.21 g/mol. The compound features a brominated pyridine ring, a phenyl group, and a sulfonamide functional group, which are crucial for its biological activity.

Research indicates that sulfonamide compounds can act as inhibitors of various enzymes, including cytochrome P450 enzymes and carbonic anhydrases. The specific mechanism of action for this compound involves the inhibition of certain protein targets that play roles in cancer progression and other diseases.

Anticancer Properties

Studies have shown that sulfonamide derivatives exhibit significant anticancer activity. For instance, this compound has been investigated for its effects on cancer cell lines, demonstrating the ability to induce apoptosis and inhibit cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 15.4 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12.7 | Cell cycle arrest |

| HeLa (cervical cancer) | 10.5 | Inhibition of proliferation |

CYP17 Inhibition

The compound has also been studied for its role as a CYP17 inhibitor, which is significant in the treatment of hormone-dependent cancers such as prostate cancer. Inhibition of CYP17 leads to reduced androgen levels, thereby slowing tumor growth.

Case Studies

-

In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups.

- Study Design : Mice with xenograft tumors were treated with varying doses of the compound.

- Results : A dose-dependent reduction in tumor size was observed, with the highest dose showing up to 70% reduction after four weeks.

-

Synergistic Effects : The compound has been evaluated in combination with other chemotherapeutics, showing enhanced efficacy when used alongside established drugs like doxorubicin.

- Combination Therapy : The combination therapy resulted in improved survival rates in treated mice compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing (E)-N-(3-Bromopyridin-2-YL)-2-phenylethenesulfonamide?

- Methodology : The compound can be synthesized via condensation of (E)-2-phenylethenesulfonyl chloride with 3-bromo-2-aminopyridine. Reaction conditions typically involve inert solvents (e.g., THF or DMF), bases (e.g., NaH or K₂CO₃), and temperatures between 0–25°C. Yields can reach 80–83% under optimized stoichiometry .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification by recrystallization or column chromatography ensures high purity.

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

- Methodology :

- ¹H NMR : Confirm the E-configuration via coupling constants (e.g., J = 15.3–15.6 Hz for trans vinyl protons) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ ion matching calculated mass).

- IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the bromine substitution pattern and molecular conformation?

- Methodology : Use SHELXL for structure refinement. Collect high-resolution data (≤1.0 Å) to resolve heavy atoms (Br, S). ORTEP-3 or similar software generates thermal ellipsoid plots, confirming the bromine position at C3 of the pyridine ring and the E-geometry .

- Challenges : Address twinning or disorder in crystals by adjusting refinement parameters (e.g., ISOR commands in SHELXL) .

Q. What strategies mitigate contradictions in biological activity data across different assay systems?

- Case Study : If enzymatic inhibition (e.g., dihydropteroate synthase) conflicts with cell-based assays:

Validate assay conditions (pH, cofactors, bacterial strain).

Compare with structurally related sulfonamides (e.g., thiadiazole derivatives) to identify substituent-specific effects .

Use molecular docking to assess binding affinity variations due to the 3-bromopyridyl group .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Modifications : Replace the 3-bromo group with Cl, CF₃, or electron-withdrawing groups to enhance electrophilicity.

- Biological Testing : Screen analogs against bacterial folate pathways or endothelin receptors (ETA/ETB) to identify key pharmacophores .

- Computational Modeling : DFT calculations predict electronic effects of substituents on sulfonamide reactivity .

Q. What experimental approaches resolve discrepancies in NMR spectra caused by dynamic processes or impurities?

- Troubleshooting :

- Variable Temperature NMR : Suppress rotational isomerism (e.g., sulfonamide N–S bond rotation) by cooling to –40°C .

- 2D NMR (COSY, NOESY) : Assign overlapping aromatic protons and confirm spatial proximity of bromopyridyl and ethenesulfonamide groups .

Methodological and Data Analysis Questions

Q. How do solvent polarity and temperature influence the stability of this compound during storage?

- Stability Studies :

- Store in anhydrous DMSO or acetonitrile at –20°C to prevent hydrolysis.

- Monitor degradation via HPLC-MS; half-life >6 months under inert atmospheres .

Q. What computational tools predict the compound’s solubility and bioavailability for in vivo studies?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.